

# Fidrisertib in Clinical Trials: A Comparative Analysis for FOP Treatment

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | IQB-782  |           |
| Cat. No.:            | B1206311 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy and safety of fidrisertib, an investigational therapeutic, with current and emerging treatments for Fibrodysplasia Ossificans Progressiva (FOP). FOP is an ultra-rare genetic disorder characterized by progressive heterotopic ossification (HO), the formation of bone in soft tissues, leading to severe disability. [1] This document summarizes available clinical and preclinical data, details experimental methodologies, and visualizes key biological pathways to inform research and development in this critical area.

## **Executive Summary**

Fidrisertib (formerly IPN60130/BLU-782) is an oral, selective inhibitor of the mutated activin A receptor type I (ACVR1), also known as activin receptor-like kinase 2 (ALK2).[2] This mutation is the underlying genetic cause of FOP, leading to excessive bone morphogenetic protein (BMP) signaling and subsequent heterotopic ossification.[2] Fidrisertib is currently in a Phase 2 clinical trial (FALKON, NCT05039515) to evaluate its efficacy and safety in reducing the progression of HO in individuals with FOP.[2][3]

This guide compares fidrisertib to other therapeutic strategies for FOP, including the approved retinoic acid receptor gamma (RARy) agonist palovarotene (Sohonos™), and other investigational agents such as the anti-Activin A antibody garetosmab, and other ALK2 inhibitors like saracatinib and zilurgisertib. While definitive efficacy data for fidrisertib is pending



the completion of the FALKON trial, this comparison is based on available preclinical and early-phase clinical data for fidrisertib alongside published results for its comparators.

### **Mechanism of Action and Signaling Pathways**

The primary driver of FOP is a gain-of-function mutation in the ACVR1 gene, which leads to dysregulated BMP signaling.[4][5] The therapies discussed in this guide target different nodes within this pathway.

# Fidrisertib, Saracatinib, and Zilurgisertib: Direct Inhibition of Mutant ACVR1/ALK2

Fidrisertib, saracatinib, and zilurgisertib are all small molecule inhibitors that directly target the mutated ACVR1/ALK2 kinase.[6][7][8] By blocking the activity of this receptor, these drugs aim to halt the downstream signaling cascade that leads to chondrogenesis and ultimately, heterotopic ossification.[9][10]



Click to download full resolution via product page

Caption: Fidrisertib directly inhibits the mutated ACVR1/ALK2 receptor.

## Palovarotene: Modulation of Retinoic Acid Signaling

Palovarotene is a selective RARy agonist.[11] By activating the retinoic acid signaling pathway, it is thought to inhibit chondrogenesis through the downregulation of BMP signaling by enhancing the degradation of SMAD proteins.[12][13][14]





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. endocrine-abstracts.org [endocrine-abstracts.org]
- 2. ifopa.org [ifopa.org]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. Dysregulated BMP signaling through ACVR1 impairs digit joint development in fibrodysplasia ossificans progressiva (FOP) PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fibrodysplasia ossificans progressiva Wikipedia [en.wikipedia.org]
- 6. Saracatinib is an efficacious clinical candidate for fibrodysplasia ossificans progressiva PMC [pmc.ncbi.nlm.nih.gov]
- 7. ifopa.org [ifopa.org]
- 8. ifopa.org [ifopa.org]
- 9. JCI The fibrodysplasia ossificans progressiva R206H ACVR1 mutation activates BMP-independent chondrogenesis and zebrafish embryo ventralization [jci.org]
- 10. researchgate.net [researchgate.net]
- 11. go.drugbank.com [go.drugbank.com]
- 12. discovery.researcher.life [discovery.researcher.life]
- 13. Palovarotene Can Attenuate Heterotopic Ossification Induced by Tendon Stem Cells by Downregulating the Synergistic Effects of Smad and NF-kB Signaling Pathway following Stimulation of the Inflammatory Microenvironment PMC [pmc.ncbi.nlm.nih.gov]
- 14. Palovarotene reduces heterotopic ossification in juvenile FOP mice but exhibits pronounced skeletal toxicity | eLife [elifesciences.org]
- To cite this document: BenchChem. [Fidrisertib in Clinical Trials: A Comparative Analysis for FOP Treatment]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1206311#efficacy-and-safety-of-fidrisertib-in-clinical-trials]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com